molecular formula C8H12N2O B080314 2-cyano-N-cyclopentylacetamide CAS No. 15112-75-1

2-cyano-N-cyclopentylacetamide

Cat. No. B080314
CAS RN: 15112-75-1
M. Wt: 152.19 g/mol
InChI Key: YDHBUMSZDRJWRM-UHFFFAOYSA-N
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Description

"2-cyano-N-cyclopentylacetamide" is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. Its chemical structure allows for versatile chemical reactions, leading to the synthesis of products with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 2-cyano-N-cyclopentylacetamide involves the reaction of amino compounds with ethyl cyanoacetate or similar cyanoacetates, forming cyanoacetamide derivatives. These derivatives are then further functionalized to create a variety of heterocyclic compounds. The synthesis processes often utilize one-pot reactions under mild conditions, facilitating the production of a wide range of products from a common precursor (Shams et al., 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of 2-cyano-N-cyclopentylacetamide and related compounds has been performed using spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Density functional theory (DFT) and Hartree-Fock (HF) techniques have been applied to determine optimal molecular geometries and vibrational wavenumbers. These studies provide insights into the electronic characteristics and charge transfer within the molecules, crucial for understanding their reactivity and properties (Khanum et al., 2022).

Chemical Reactions and Properties

2-cyano-N-cyclopentylacetamide participates in various chemical reactions, leading to the synthesis of heterocyclic compounds with diverse structures and properties. Reactions often involve cyclization, nucleophilic attack, and condensation, producing compounds with potential antitumor, antimicrobial, and surfactant activities. The reactivity of the cyanoacetamido moiety is a key factor in the diversity of the synthesized products (Shams et al., 2010).

Physical Properties Analysis

The physical properties of 2-cyano-N-cyclopentylacetamide derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures. Spectroscopic and X-ray crystallography studies provide valuable information on the conformation and stability of these compounds. Molecular dynamics simulations and thermodynamic characteristics are also crucial for understanding their behavior in various environments (Khanum et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-cyclopentylacetamide derivatives, including reactivity, stability, and interactions with biological molecules, have been extensively studied. These properties are essential for their potential applications in medicinal chemistry, where the interaction with biological targets is critical. Molecular docking studies and biological testing provide insights into the antimicrobial activities of these compounds, highlighting their potential as therapeutic agents (Ewies & Abdelsalaam, 2020).

Scientific Research Applications

  • Synthesis of Antimicrobial and Surface Active Agents : A study by El-Sayed and Ahmed (2016) explored the synthesis of nonionic surfactants containing a heterocyclic nucleus from 2-cyano-N-octadecylacetamide, which is structurally similar to 2-cyano-N-cyclopentylacetamide. These surfactants showed antimicrobial and surface activities, indicating potential applications in creating new antimicrobial agents (El-Sayed & Ahmed, 2016).

  • Heterocyclic Synthesis for Antimicrobial Applications : Ewies and Abdelsalaam (2020) used a similar compound, 2-Cyano-N-arylacetamide, for synthesizing various nitrogenous heterocycles like iminocoumarine, thiazole, and imidazole. These compounds demonstrated antimicrobial activities, suggesting the potential of 2-cyano-N-cyclopentylacetamide derivatives in similar applications (Ewies & Abdelsalaam, 2020).

  • Antitumor Applications : Research by Shams et al. (2010) on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which shares a functional group with 2-cyano-N-cyclopentylacetamide, led to the synthesis of various heterocyclic derivatives. These compounds showed significant antitumor activities, highlighting the potential of 2-cyano-N-cyclopentylacetamide in cancer research (Shams et al., 2010).

  • Industrial Applications : El-Sayed and Almalki (2017) demonstrated the use of a cyanoacetamide derivative in synthesizing heterocyclic compounds for industrial applications. The produced compounds had antimicrobial and surface activities, suitable for diverse applications like drug manufacturing and cosmetics. This indicates potential industrial applications for 2-cyano-N-cyclopentylacetamide derivatives (El-Sayed & Almalki, 2017).

  • Synthon in Heterocyclic Synthesis : A review by Gouda (2014) on 2-cyano-N-(4-sulfamoylphenyl) acetamide highlighted its role as a building block in synthesizing polyfunctionalized heterocyclic compounds. This suggests the utility of 2-cyano-N-cyclopentylacetamide in similar synthetic pathways for creating novel heterocyclic systems (Gouda, 2014).

properties

IUPAC Name

2-cyano-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBUMSZDRJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408238
Record name 2-cyano-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclopentylacetamide

CAS RN

15112-75-1
Record name 2-cyano-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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